1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Another approach involves the use of a Vilsmeier-Haack reaction, where 3,4-dimethoxybenzaldehyde is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding iminium ion intermediate. This intermediate then reacts with pyrrole to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaH in dimethyl sulfoxide (DMSO), KOtBu in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the preparation of complex organic compounds, including heterocycles and natural product analogs.
Material Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions on the phenyl ring.
3,4-Dimethoxybenzaldehyde: A simpler aldehyde with the same methoxy substitutions but lacking the pyrrole ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A more complex molecule with additional functional groups and potential bioactivity.
The uniqueness of this compound lies in its combination of the pyrrole ring and the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88075-89-2 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-16-12-4-3-11(7-13(12)17-2)14-6-5-10(8-14)9-15/h3-9H,1-2H3 |
InChI Key |
ZEJILEBHJCCVIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC(=C2)C=O)OC |
Origin of Product |
United States |
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